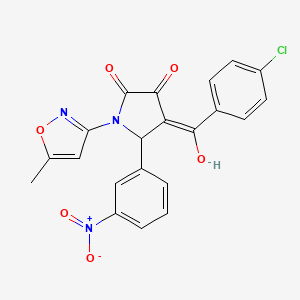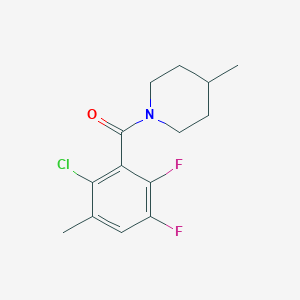![molecular formula C21H26N4O2 B5360213 1-({1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-3-yl}methyl)pyrrolidin-2-one](/img/structure/B5360213.png)
1-({1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-3-yl}methyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-3-yl}methyl)pyrrolidin-2-one, also known as MP-10, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 belongs to the class of pyrrolidinones and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-({1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-3-yl}methyl)pyrrolidin-2-one is not fully understood. However, it has been suggested that the compound acts on the central nervous system by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This compound has also been found to interact with certain receptors, such as the sigma-1 receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects in animal models. The compound has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. This compound has also been found to reduce the levels of stress hormones, such as corticosterone, and to increase the activity of antioxidant enzymes, such as superoxide dismutase.
Avantages Et Limitations Des Expériences En Laboratoire
1-({1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-3-yl}methyl)pyrrolidin-2-one has several advantages for lab experiments. The compound is relatively easy to synthesize, and its pharmacological activities can be easily studied using animal models. However, there are also some limitations to the use of this compound in lab experiments. The compound has a relatively short half-life, and its effects may be influenced by various factors, such as the route of administration and the dose used.
Orientations Futures
There are several future directions for the study of 1-({1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-3-yl}methyl)pyrrolidin-2-one. One potential application of the compound is in the treatment of drug addiction and withdrawal symptoms. This compound has been found to reduce the severity of withdrawal symptoms in animal models, and further studies are needed to determine its efficacy in humans. Another potential application of this compound is in the treatment of depression and anxiety disorders. The compound has been found to exhibit antidepressant and anxiolytic effects in animal models, and further studies are needed to determine its potential use in humans. Finally, the mechanism of action of this compound is not fully understood, and further studies are needed to determine the exact pathways involved in its pharmacological activities.
Méthodes De Synthèse
The synthesis of 1-({1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-3-yl}methyl)pyrrolidin-2-one involves the reaction of 1-(piperidin-3-yl)methanamine with 6-(2-methoxyphenyl)pyridazin-3-amine in the presence of a coupling agent. The resulting product is then subjected to cyclization with pyrrolidin-2-one to obtain this compound. The synthesis of this compound has been reported in several scientific publications, and the compound has been synthesized using different methods.
Applications De Recherche Scientifique
1-({1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-3-yl}methyl)pyrrolidin-2-one has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit a range of pharmacological activities, including antidepressant, anxiolytic, and analgesic effects. This compound has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
1-[[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-3-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-27-19-8-3-2-7-17(19)18-10-11-20(23-22-18)24-12-4-6-16(14-24)15-25-13-5-9-21(25)26/h2-3,7-8,10-11,16H,4-6,9,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILLYCPAGVWNBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)CN4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5360134.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide hydrochloride](/img/structure/B5360153.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]azocane](/img/structure/B5360159.png)
![N-{3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-3-oxopropyl}urea](/img/structure/B5360165.png)

![N-[3-(methylthio)phenyl]-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5360180.png)
![[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]acetic acid](/img/structure/B5360192.png)
![N-(3,4-dimethylphenyl)-2-{5-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B5360208.png)
![ethyl 2-(5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5360217.png)
![4-(4-ethylphenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5360221.png)
![5-amino-3-{1-cyano-2-[5-(2-methyl-5-nitrophenyl)-2-furyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5360222.png)
![4-{[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1-propyl-2-pyrrolidinone](/img/structure/B5360230.png)
![3,3-dimethyl-11-(2-phenylvinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5360248.png)
